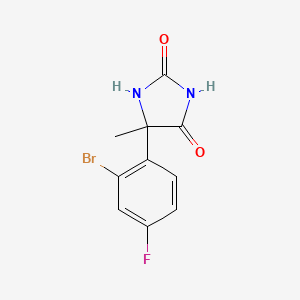
5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Vue d'ensemble
Description
The compound “5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. The molecule also contains a phenyl ring substituted with bromine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazolidine-2,4-dione ring attached to a phenyl ring substituted with bromine and fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine and fluorine atoms, which are both halogens, and the imidazolidine-2,4-dione ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens and the imidazolidine-2,4-dione ring could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Catalysis and Synthesis
Brønsted acidic ionic liquids containing nitrogen-based organic cations have been utilized as catalysts and reaction mediums for the synthesis of fluorinated spiro[indole-thiazinones/thiazolidinones] demonstrating significant yield improvements and potential antihistaminic properties (Arya et al., 2012). These findings suggest the utility of imidazolidine derivatives in facilitating chemical reactions, potentially including those involving 5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione.
Pharmacological Research
Derivatives of imidazolidine-2,4-dione have been explored for various pharmacological activities. For example, substituted imidazolidinediones and thiazolidinediones have been synthesized and evaluated for their in vitro cytotoxic activity (Barros Costa et al., 1995). This demonstrates the potential of 5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione in contributing to the development of new therapeutic agents.
Environmental and Material Science
Activated carbons modified with imidazolidine derivatives have been employed for the solid-phase extraction of metals, showcasing their utility in environmental science (Ghaedi et al., 2008). This highlights a potential application of 5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione in enhancing material science and environmental cleanup efforts.
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic solutions (Yadav et al., 2015). Such studies indicate the potential of structurally similar compounds like 5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione in contributing to materials engineering by preventing corrosion.
Safety and Hazards
Propriétés
IUPAC Name |
5-(2-bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(12)4-7(6)11/h2-4H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYHFTNCVUKMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



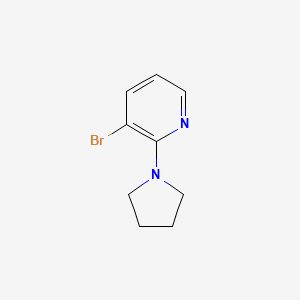
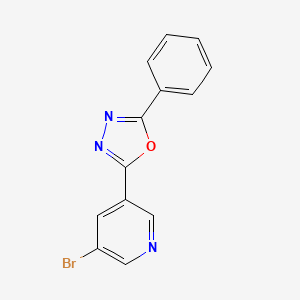
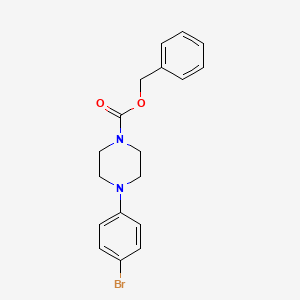

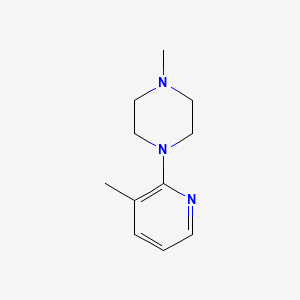
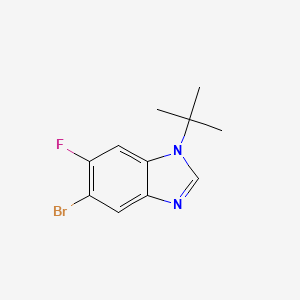


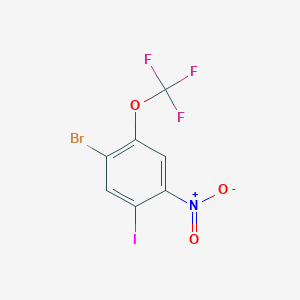
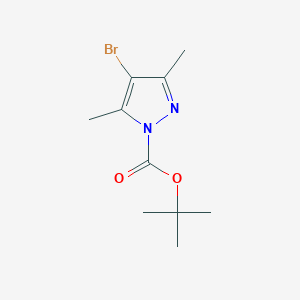

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1522754.png)

